molecular formula C12H13NO2 B11895323 6,7-Dimethoxy-1-naphthalenamine CAS No. 52401-42-0

6,7-Dimethoxy-1-naphthalenamine

Cat. No.: B11895323
CAS No.: 52401-42-0
M. Wt: 203.24 g/mol
InChI Key: XWSTYNKWYKLHFJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxynaphthalen-1-amine is an organic compound with the molecular formula C12H13NO2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 6th and 7th positions and an amine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxynaphthalen-1-amine typically involves the reaction of 6,7-dimethoxynaphthalene with an amine source. One common method includes the use of 6,7-dimethoxynaphthalen-1-amine chloride, which is dissolved in pyridine and reacted with a substituted sulfonyl chloride under ice bath conditions. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for 6,7-dimethoxynaphthalen-1-amine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Scientific Research Applications

6,7-Dimethoxynaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxynaphthalen-1-amine, particularly its derivatives, involves the inhibition of angiogenesis and tumor growth. The planar structure of the naphthalene ring allows it to interact with the ATP binding site of protein kinases, thereby inhibiting their activity. This leads to the suppression of angiogenesis and the proliferation of tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxynaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and tumor growth makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

52401-42-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6,7-dimethoxynaphthalen-1-amine

InChI

InChI=1S/C12H13NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h3-7H,13H2,1-2H3

InChI Key

XWSTYNKWYKLHFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=C2N)OC

Origin of Product

United States

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